1-Amino-2,3,4-trichloroanthracene-9,10-dione
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Overview
Description
1-Amino-2,3,4-trichloroanthracene-9,10-dione is a chemical compound with the molecular formula C14H6Cl3NO2 and a molecular weight of 326.56 g/mol It is a derivative of anthraquinone, characterized by the presence of amino and trichloro substituents on the anthracene-9,10-dione core
Preparation Methods
The synthesis of 1-Amino-2,3,4-trichloroanthracene-9,10-dione typically involves the chlorination of anthraquinone derivatives followed by amination. One common method includes the reaction of 1,2,3,4-tetrachloroanthraquinone with ammonia under controlled conditions to introduce the amino group . Industrial production methods may involve large-scale chlorination and subsequent amination processes, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Amino-2,3,4-trichloroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions include different anthraquinone derivatives with varied functional groups.
Scientific Research Applications
1-Amino-2,3,4-trichloroanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various anthraquinone derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Amino-2,3,4-trichloroanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of topoisomerase enzymes, leading to DNA damage and cell death .
Comparison with Similar Compounds
1-Amino-2,3,4-trichloroanthracene-9,10-dione can be compared with other anthraquinone derivatives such as:
- 1-Amino-2,3-dichloroanthracene-9,10-dione
- 1-Amino-2,4,5-trichloroanthracene-9,10-dione
- 1-Amino-2,3,4,5-tetrachloroanthracene-9,10-dione
These compounds share similar structural features but differ in the number and position of chloro substituents. The unique combination of amino and trichloro groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C14H6Cl3NO2 |
---|---|
Molecular Weight |
326.6 g/mol |
IUPAC Name |
1-amino-2,3,4-trichloroanthracene-9,10-dione |
InChI |
InChI=1S/C14H6Cl3NO2/c15-9-7-8(12(18)11(17)10(9)16)14(20)6-4-2-1-3-5(6)13(7)19/h1-4H,18H2 |
InChI Key |
HHFOGWSVJWFWEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3N)Cl)Cl)Cl |
Origin of Product |
United States |
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